molecular formula C27H26NO2P B8192753 1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Cat. No.: B8192753
M. Wt: 427.5 g/mol
InChI Key: YWLLJBRYLCKAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by its intricate molecular structure, which includes a dinaphtho dioxaphosphepin core and a piperidine moiety.

Chemical Reactions Analysis

1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine moiety can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine involves its role as a ligand in catalytic processes. It interacts with metal centers, facilitating the transfer of electrons and promoting specific chemical transformations. The molecular targets and pathways involved include various enzymes and catalytic sites, where the compound enhances reaction rates and selectivity .

Comparison with Similar Compounds

Similar compounds to 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine include:

The uniqueness of 1-((11bR)-2,6-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine lies in its specific structural configuration, which imparts distinct reactivity and selectivity in various chemical processes.

Properties

IUPAC Name

1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NO2P/c1-18-16-20-10-4-6-12-22(20)24-25-23-13-7-5-11-21(23)17-19(2)27(25)30-31(29-26(18)24)28-14-8-3-9-15-28/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLJBRYLCKAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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